

Experimental procedure for the N-alkylation of 7-Bromo-3-fluoroquinoline

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Compound of Interest

Compound Name: 7-Bromo-3-fluoroquinoline

Cat. No.: B1445478

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Application Notes & Protocols

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Introduction: The Significance of N-Alkylated Quinolines

N-alkylated quinolinium salts are a pivotal class of heterocyclic compounds within medicinal chemistry and drug development. Their core structure is a recurring motif in a wide array of pharmacologically active molecules, demonstrating anticancer, antibacterial, and antiviral properties. The quaternization of the quinoline nitrogen atom not only modifies the molecule's steric and electronic profile but also often enhances its solubility and biological activity. This makes the development of efficient and selective N-alkylation strategies a critical endeavor for synthetic and medicinal chemists. This document provides a detailed protocol for the N-alkylation of **7-Bromo-3-fluoroquinoline**, a substrate bearing both electron-withdrawing and halogen substituents, which are common features in modern pharmaceutical candidates.

Reaction Overview and Mechanism

The N-alkylation of a quinoline is a classic example of a nucleophilic substitution reaction, specifically an S_N2 type reaction. The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This results in the formation of a new carbon-nitrogen bond and the corresponding N-alkylated quinolinium salt.

The reaction rate and success are influenced by several key factors:

- **Nucleophilicity of the Quinoline:** The electron density on the nitrogen atom is crucial. Electron-withdrawing groups on the quinoline ring, such as the bromo and fluoro substituents in **7-Bromo-3-fluoroquinoline**, decrease the nucleophilicity of the nitrogen, potentially slowing the reaction.
- **Nature of the Alkylating Agent:** The reactivity of the alkyl halide (R-X) follows the order $R-I > R-Br > R-Cl$. Primary alkyl halides are generally more reactive and less sterically hindered than secondary or tertiary halides.
- **Solvent:** Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are typically employed as they can solvate the resulting cation and do not interfere with the nucleophile.
- **Temperature:** Heating the reaction mixture often increases the rate of reaction, particularly for less reactive substrates.

Experimental Workflow

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